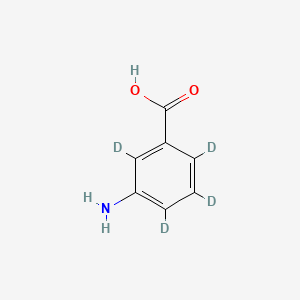

3-Amino-2,4,5,6-tetradeuteriobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-2,4,5,6-tetradeuteriobenzoic acid (3-ATDBA) is a synthetic organic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is an analog of 3-amino-2,4,5-trideuteriobenzoic acid (3-ATBA), which has been used as a model compound for the study of the mechanisms of enzymatic hydrolysis. 3-ATDBA is a derivative of benzoic acid, which is a commonly used organic compound in research.

科学的研究の応用

Synthesis of Functionalized Graphene Oxide

3-Aminobenzoic-d4 Acid can be used in the synthesis of aminobenzoic acid functionalized graphene oxide . This is achieved through a one-step method involving the electrochemical exfoliation of graphite in the presence of 4-aminebenzoic acid . The resulting material, known as EGO-ABA, has a smaller flake size and a higher density of oxygenated functional groups compared to bare EGO .

Oxygen Reduction Reaction Catalyst

The EGO-ABA material synthesized using 3-Aminobenzoic-d4 Acid has been found to have higher activity for the oxygen reduction reaction (ORR) to H2O2 in alkaline medium compared to EGO . This is due to their higher density of oxygenated functional groups .

Supercapacitor Electrode Material

EGO-ABA, synthesized using 3-Aminobenzoic-d4 Acid, has been found to be a promising electrode material for supercapacitors . The specific capacitance of the EGO-ABA materials was higher than that of EGO, with an increase by a factor of 3 for the materials prepared from exfoliation in 5 mM 4-ABA/0.1 M H2SO4 .

Green and Sustainable Bioproduction

3-Aminobenzoic-d4 Acid and its derivatives are foundational chemicals for various dyes, food additives, and pharmaceuticals . The traditional production methods rely on chemical synthesis using petroleum-derived substances such as benzene as precursors . However, due to the toxicity, environmental pollution, and non-renewable nature of raw materials in chemical synthesis, green, environmentally friendly, and sustainable biosynthesis methods are being developed .

Biosynthesis Pathways

The biosynthesis pathways of ortho-aminobenzoic acid, meta-aminobenzoic acid, para-aminobenzoic acid, and its derivatives such as catechol, folic acid, etc., have been discovered in plants and microorganisms . These pathways can be used for the green and sustainable production of 3-Aminobenzoic-d4 Acid and its derivatives .

Shikimate Pathway

The synthesis of OABA, MABA, PABA and their derivatives can be based on the shikimate pathway, starting from a simple carbon source such as glucose and catalyzed by various enzymes . This pathway can be used for the green and sustainable production of 3-Aminobenzoic-d4 Acid and its derivatives .

Safety and Hazards

作用機序

- The primary target of 3-Aminobenzoic acid-d4 is not explicitly mentioned in the available literature. However, it’s essential to note that this compound is a deuterium-labeled form of 3-Aminobenzoic acid .

Target of Action

Pharmacokinetics

特性

IUPAC Name |

3-amino-2,4,5,6-tetradeuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDUHJPVQKIXHO-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)

![Bis[2-(dimethylamino)ethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B583240.png)

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)

![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![Tert-butyl 5-hydroxy-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-1-carboxylate](/img/structure/B583255.png)